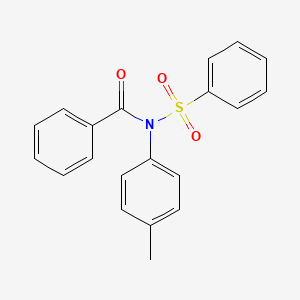

N-benzenesulfonyl-N-benzoyl-p-toluidine

Description

N-Benzenesulfonyl-N-benzoyl-p-toluidine is a bis-acylated derivative of p-toluidine, featuring both benzenesulfonyl and benzoyl substituents on the nitrogen atom. This compound is synthesized through sequential nucleophilic substitution reactions. A typical synthesis involves reacting p-toluidine with benzenesulfonyl chloride and benzoyl chloride under alkaline conditions (pH 8–10, maintained using Na₂CO₃), followed by purification via recrystallization in methanol . The dual substitution imparts unique steric and electronic properties, distinguishing it from mono-substituted analogs. Its crystal structure is likely influenced by the bulky substituents, affecting packing efficiency and intermolecular interactions.

Properties

Molecular Formula |

C20H17NO3S |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

N-(benzenesulfonyl)-N-(4-methylphenyl)benzamide |

InChI |

InChI=1S/C20H17NO3S/c1-16-12-14-18(15-13-16)21(20(22)17-8-4-2-5-9-17)25(23,24)19-10-6-3-7-11-19/h2-15H,1H3 |

InChI Key |

VFDXGZZWRAGCES-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Reactivity and Functional Group Analysis

- Electron-Withdrawing Effects : The benzoyl and benzenesulfonyl groups in the target compound are electron-withdrawing, reducing the nucleophilicity of the nitrogen center compared to N-methyl-p-toluidine (electron-donating methyl group) . This difference impacts reactivity in further substitutions or catalytic processes.

- In contrast, N-benzyl analogs (e.g., N-Benzyl-4-methyl-N-(4-methylphenyl)benzenesulfonamide) exhibit moderate steric effects due to flexible benzyl groups .

Crystallographic and Thermal Stability

- N-Benzyl-4-methyl-N-(4-methylphenyl)benzenesulfonamide crystallizes in a monoclinic system with C—H···O hydrogen bonds, a feature less pronounced in the target compound due to the absence of benzyl groups .

- The melting point of this compound is expected to exceed 200°C (inferred from related sulfonamide derivatives), whereas N-methyl-p-toluidine remains liquid at room temperature .

Research Implications and Gaps

- Medicinal Chemistry : The dual electron-withdrawing groups in this compound may enhance binding affinity to hydrophobic enzyme pockets, warranting exploration in drug design.

- Material Science : Its crystallinity and thermal stability suggest utility in polymer additives or coatings, though experimental data are lacking in the provided sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.